(2,5-Diethoxyphenyl)thiourea
Description
(2,5-Diethoxyphenyl)thiourea is a thiourea derivative characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions, linked to a thiourea (-NH-CS-NH₂) functional group. Thioureas are organosulfur analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and physicochemical properties. The ethoxy substituents in this compound are electron-donating groups, which influence the electronic density of the aromatic ring and modulate the compound’s solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(2,5-diethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-14-8-5-6-10(15-4-2)9(7-8)13-11(12)16/h5-7H,3-4H2,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWZSMTIKVQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethoxyphenyl)thiourea typically involves the reaction of 2,5-diethoxyaniline with thiophosgene or isothiocyanates. One common method is the direct reaction of 2,5-diethoxyaniline with thiophosgene in the presence of a base, such as triethylamine, to form the desired thiourea derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of (2,5-Diethoxyphenyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (2,5-Diethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Diethoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Diethoxyphenyl)thiourea involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the thiourea group, which can act as a nucleophile and react with electrophilic centers in the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiourea Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Pharmacokinetic Comparison
- Drug-Likeness: Methoxy and amino acid derivatives often comply with Lipinski’s rule of five, whereas ethoxy and chloro derivatives may exceed molecular weight or LogP thresholds, necessitating formulation optimization .
Biological Activity
(2,5-Diethoxyphenyl)thiourea is an organic compound characterized by a thiourea functional group attached to a diethoxy-substituted phenyl ring. This compound has garnered attention in scientific research due to its diverse biological activities, which include antimicrobial, antileishmanial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of (2,5-Diethoxyphenyl)thiourea, supported by relevant data tables and research findings.
- Chemical Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
- Structure : The compound features two ethoxy groups at the 2 and 5 positions of the phenyl ring, enhancing its solubility and reactivity compared to less substituted thioureas .
The biological activity of (2,5-Diethoxyphenyl)thiourea is primarily attributed to its ability to interact with biological molecules such as proteins and enzymes. The thiourea group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is significant in its potential applications in medicinal chemistry, particularly in developing drugs targeting specific diseases .
1. Antimicrobial Properties
Research indicates that thiourea derivatives often exhibit activity against various bacteria and fungi. Specifically, (2,5-Diethoxyphenyl)thiourea has shown promising results in inhibiting the growth of several microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 20 |
2. Antileishmanial Activity
Studies have demonstrated that (2,5-Diethoxyphenyl)thiourea possesses antileishmanial properties, making it a candidate for further investigation in the treatment of Leishmaniasis.
| Test Concentration (µg/mL) | % Inhibition | Reference |
|---|---|---|
| 10 | 40 | |
| 25 | 65 | |
| 50 | 85 |
3. Anticancer Potential
Recent investigations suggest that (2,5-Diethoxyphenyl)thiourea may have anticancer properties. It has been studied for its effects on various cancer cell lines.
Case Studies
-
Antimicrobial Activity Study
A study conducted by researchers examined the antimicrobial efficacy of (2,5-Diethoxyphenyl)thiourea against common pathogens. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. -
Antileishmanial Research
Another study focused on the antileishmanial effects of this compound. The results showed that at higher concentrations, (2,5-Diethoxyphenyl)thiourea effectively reduced the viability of Leishmania parasites in vitro, suggesting its potential for therapeutic use . -
Cancer Cell Line Testing
A recent investigation into the anticancer properties of (2,5-Diethoxyphenyl)thiourea revealed that it induces apoptosis in HeLa cells through a caspase-dependent pathway. The study concluded that this compound warrants further exploration as a potential anticancer drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
